molecular formula C12H9N B13560404 1-(Isocyanomethyl)naphthalene

1-(Isocyanomethyl)naphthalene

Cat. No.: B13560404
M. Wt: 167.21 g/mol
InChI Key: CYDAGUGKJHVLQR-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)naphthalene is an organic compound with the molecular formula C12H9N. It belongs to the family of naphthalene derivatives, which are known for their aromatic properties. This compound features an isocyanomethyl group attached to the naphthalene ring, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with formaldehyde and a primary amine, followed by dehydration to form the isocyanomethyl group. Another method includes the use of isocyanides in multicomponent reactions, such as the Ugi reaction, which allows for the incorporation of the isocyanomethyl group into the naphthalene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

    Naphthalene: The parent compound, which lacks the isocyanomethyl group.

    1-Naphthylamine: A derivative with an amino group instead of the isocyanomethyl group.

    1-Naphthol: A hydroxylated derivative of naphthalene.

Uniqueness: 1-(Isocyanomethyl)naphthalene is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other naphthalene derivatives. This functional group allows for a broader range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

1-(isocyanomethyl)naphthalene

InChI

InChI=1S/C12H9N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2

InChI Key

CYDAGUGKJHVLQR-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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